2-fluoro-N-(pyridin-3-yl)benzamide
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Overview
Description
2-Fluoro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzamide moiety and a pyridine ring. The incorporation of fluorine into organic molecules often enhances their biological activity, making such compounds valuable in various fields of scientific research.
Preparation Methods
The synthesis of 2-fluoro-N-(pyridin-3-yl)benzamide typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C).
Amidation Reaction: The fluorinated pyridine derivative is then subjected to an amidation reaction with benzoyl chloride or benzamide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-Fluoro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Fluoro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Fluoro-N-(pyridin-3-yl)benzamide can be compared with other similar compounds, such as:
2-Fluoro-3-bromopyridine: This compound has similar fluorinated pyridine structure but with a bromine atom instead of the benzamide moiety.
N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide: This compound is a potassium channel opener used in the treatment of epilepsy and pain.
N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide: Another potassium channel opener with similar therapeutic applications.
The uniqueness of this compound lies in its specific fluorinated benzamide structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-fluoro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCNSJFUMXOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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